molecular formula C4H11Cl2F3N2 B1441433 (2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride CAS No. 1334147-63-5

(2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride

Cat. No. B1441433
M. Wt: 215.04 g/mol
InChI Key: FAYAZYWTHRKPSJ-UHFFFAOYSA-N
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Description

“(2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride” is a chemical compound with the CAS Number 1334147-63-5 . It has a molecular weight of 215.05 . The IUPAC name of this compound is N1-ethyl-N1-(2,2,2-trifluoroethyl)ethane-1,2-diamine dihydrochloride . It is a powder form substance .


Molecular Structure Analysis

The InChI code for “(2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride” is 1S/C6H13F3N2.2ClH/c1-2-11(4-3-10)5-6(7,8)9;;/h2-5,10H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“(2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride” is a powder form substance . . The storage temperature is 4 degrees Celsius and room temperature .

Scientific Research Applications

Amine-functionalized Materials

Amine-functionalized materials, particularly metal–organic frameworks (MOFs), show promise in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials demonstrate high CO2 sorption capacity and excellent separation performance for CO2 from various gas mixtures. Furthermore, they offer potential in catalysis, showcasing the versatility of amine functionalities in environmental and industrial applications (Yichao Lin, Chunlong Kong, Liang Chen, 2016).

Degradation of Nitrogen-containing Compounds

The degradation of nitrogen-containing compounds, including aromatic and aliphatic amines, is crucial for environmental safety. Advanced oxidation processes (AOPs) are effective in mineralizing these compounds, improving the efficacy of water treatment schemes. This research area underscores the environmental impact and treatment strategies for amine-related pollutants (Akash P. Bhat, P. Gogate, 2021).

Synthesis and Structural Properties

The synthesis and investigation of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, offer insights into the chemical behavior and potential applications of amine derivatives in creating novel materials with unique properties. This research highlights the synthetic versatility and structural diversity achievable with amine functionalities (R. Issac, J. Tierney, 1996).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

properties

IUPAC Name

N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F3N2.2ClH/c5-4(6,7)3-9-2-1-8;;/h9H,1-3,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYAZYWTHRKPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride

CAS RN

1334147-63-5
Record name (2-aminoethyl)(2,2,2-trifluoroethyl)amine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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